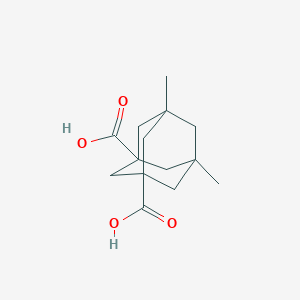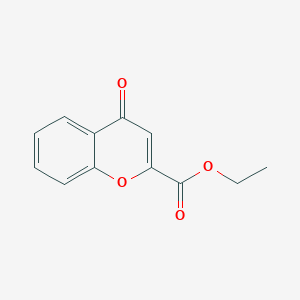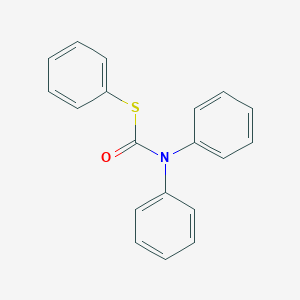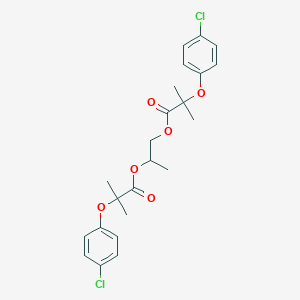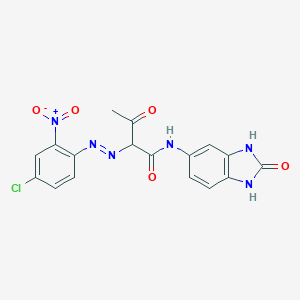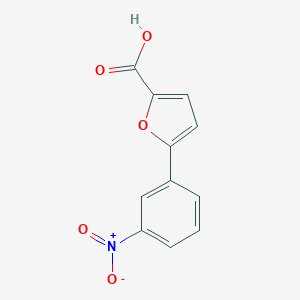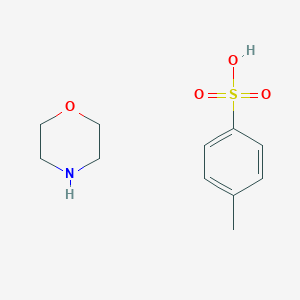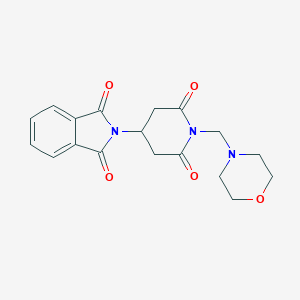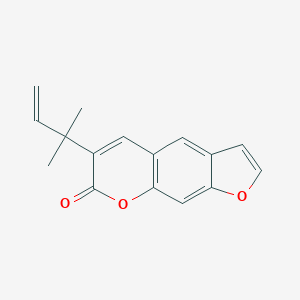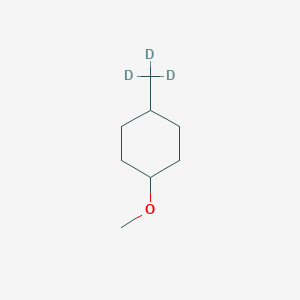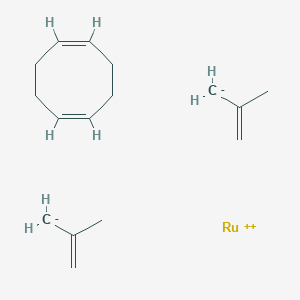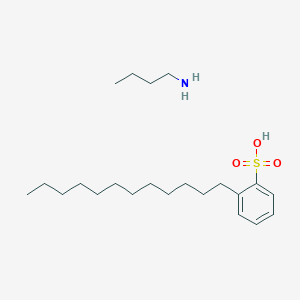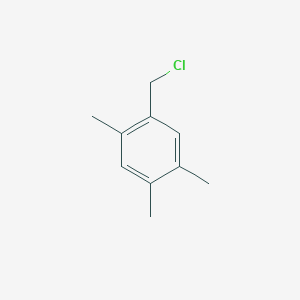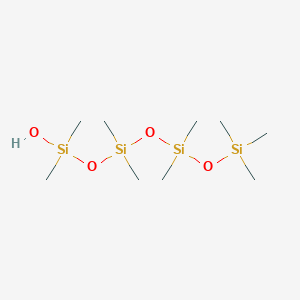
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol, also known as NMDOH, is a chemical compound that belongs to the family of siloxanes. It is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is not fully understood, but it is believed to interact with the surface of nanoparticles and modify their properties. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can also form a self-assembled monolayer on the surface of nanoparticles, which can enhance their stability and prevent aggregation. In addition, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can act as a lubricant in MEMS, reducing friction and wear between moving parts.
Effets Biochimiques Et Physiologiques
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are not well studied. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has been shown to have a low impact on cellular viability, and it does not induce significant inflammation or oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has several advantages for use in lab experiments, including its high thermal stability, low surface tension, and low toxicity. It is also easy to handle and has a long shelf life. However, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is relatively expensive compared to other surfactants, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol in scientific research. One direction is the synthesis of functionalized nanoparticles using 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a surfactant. Another direction is the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a coating material for biomedical applications, such as drug delivery and tissue engineering. Additionally, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be used as a stabilizer for the synthesis of MOFs and as a lubricant for MEMS. Further studies are needed to fully understand the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health.
Conclusion
In conclusion, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is a unique chemical compound that has many applications in scientific research. Its high thermal stability, low surface tension, and low toxicity make it an ideal surfactant for the synthesis of nanoparticles, a lubricant for MEMS, and a coating material for biomedical applications. While there is still much to learn about the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health, it is clear that this compound has significant potential for future research and development.
Méthodes De Synthèse
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be synthesized through various methods, including hydrolysis of tetramethyldisiloxane, hydrosilylation of tetramethyldisiloxane, and oxidation of tetramethyldisiloxane. The most common method for synthesizing 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is hydrosilylation of tetramethyldisiloxane with chloroplatinic acid as a catalyst. The reaction takes place at high temperature and pressure, and the purity of the final product is crucial for its application in scientific research.
Applications De Recherche Scientifique
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is widely used in scientific research due to its unique properties, such as its high thermal stability, low surface tension, and low toxicity. It is commonly used as a surfactant in the synthesis of nanoparticles, as a lubricant in microelectromechanical systems (MEMS), and as a coating material in biomedical applications. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the synthesis of colloidal nanoparticles.
Propriétés
Numéro CAS |
13176-69-7 |
|---|---|
Nom du produit |
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol |
Formule moléculaire |
C9H28O4Si4 |
Poids moléculaire |
312.66 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-16(6,7)13-17(8,9)12-15(4,5)10/h10H,1-9H3 |
Clé InChI |
CZSXTFUJNVGZFO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Autres numéros CAS |
13176-69-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




